In Vivo Antitumor Potency Compared to Mitomycin C: 10- to 300-Fold Superiority in Median Survival Time
In comparative antitumor evaluation against intraperitoneally implanted mouse tumor models, BBM-928 A demonstrates a substantially superior therapeutic effect relative to the clinical chemotherapeutic agent mitomycin C. Based on median survival time as the primary endpoint, BBM-928 A is reported to be 10- to 300-fold more active than mitomycin C [1]. This range reflects variability across different experimental tumor systems, but consistently indicates a potent antitumor advantage in vivo.
| Evidence Dimension | In vivo antitumor activity (median survival time) |
|---|---|
| Target Compound Data | 10- to 300-fold greater activity |
| Comparator Or Baseline | Mitomycin C |
| Quantified Difference | 10-fold to 300-fold higher activity |
| Conditions | Intraperitoneally implanted mouse tumor models |
Why This Matters
This marked superiority in a survival-based in vivo model provides a quantitative benchmark for investigators requiring potent antitumor activity and distinguishes BBM-928 A from a standard-of-care comparator in experimental oncology.
- [1] Bristol-Myers Co. Antitumor antibacterial agents. Irish Patent IE-49191-B1, granted August 20, 1985. View Source
